molecular formula C12H15NO2 B8686821 3-(4,4-Dimethyloxazolin-2-yl)anisole CAS No. 73453-77-7

3-(4,4-Dimethyloxazolin-2-yl)anisole

Cat. No.: B8686821
CAS No.: 73453-77-7
M. Wt: 205.25 g/mol
InChI Key: KNJPRRWSGIDBCM-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyloxazolin-2-yl)anisole is a heterocyclic aromatic compound derived from anisole (methoxybenzene, C₆H₅OCH₃). Its structure combines an anisole backbone with a 4,4-dimethyloxazoline substituent at the 3-position of the benzene ring. The oxazoline moiety is a five-membered ring containing oxygen and nitrogen atoms, which confers distinct electronic and steric properties to the molecule.

  • Williamson ether synthesis to form the anisole core .

Properties

CAS No.

73453-77-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-5-4-6-10(7-9)14-3/h4-7H,8H2,1-3H3

InChI Key

KNJPRRWSGIDBCM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Physical : Likely a liquid at room temperature (similar to anisole, which has a boiling point of ~154°C ), but with increased polarity due to the oxazoline group.
  • Chemical : The methoxy group directs electrophilic substitution to ortho/para positions, while the oxazoline may modulate reactivity through electron-withdrawing or -donating effects . The dimethyl substituents on the oxazoline ring enhance steric hindrance, influencing its coordination behavior .

Comparison with Similar Compounds

Below is a comparative analysis of 3-(4,4-Dimethyloxazolin-2-yl)anisole with structurally or functionally related compounds, supported by data from diverse sources.

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Functional Groups Reactivity Profile Applications
This compound ~235 (estimated) Methoxy, oxazoline Ortho/para electrophilic substitution; metal coordination Catalysis, ligand design
Anisole 108.14 Methoxy Rapid electrophilic substitution (ortho/para) Solvent, fragrance/pharmaceutical precursor
Propenyl anisole 148.20 Methoxy, propenyl Electrophilic substitution; allylic reactivity Flavoring agent, natural product
Azo dyes (e.g., J Mol Struct 2020;1205:127576) ~300–400 Azo (–N=N–), thiazole, pyrazole Lightfastness; biological activity Textile dyes, antimicrobial agents
N-(2-substituted-4-oxothiazolidin-3-yl)acetamides ~250–350 Thiazolidinone, acetamide Antibacterial, antifungal activity Pharmacological agents

Structural and Electronic Differences

  • Oxazoline vs. The dimethyl substituents on the oxazoline further increase steric bulk compared to unsubstituted heterocycles .
  • Methoxy vs. Azo Groups : Anisole derivatives with azo linkages () exhibit extended conjugation, enhancing UV-vis absorption properties for dye applications. In contrast, the oxazoline group in this compound prioritizes coordination chemistry over chromophoric behavior .

Reactivity and Functional Performance

  • Electrophilic Substitution : The methoxy group in anisole accelerates electrophilic substitution compared to benzene, while the oxazoline substituent in this compound may slightly deactivate the ring due to its electron-withdrawing nature, directing substitution to specific sites .
  • Metal Coordination : The oxazoline nitrogen in this compound can act as a Lewis base, forming stable complexes with transition metals like palladium or silver (see ). This contrasts with simpler anisole derivatives, which lack such coordination sites .

Solubility and Stability

  • Solubility: The oxazoline group increases polarity, likely improving solubility in polar aprotic solvents (e.g., acetone) compared to anisole, which is soluble in nonpolar solvents like benzene .
  • Thermal Stability : The dimethyloxazoline substituent may enhance thermal stability relative to allyl or propenyl anisole derivatives, which are more volatile .

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